(R)-1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol
CAS No.:
Cat. No.: VC13514645
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N3O |
|---|---|
| Molecular Weight | 193.25 g/mol |
| IUPAC Name | (3R)-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C10H15N3O/c1-7-5-8(2)12-10(11-7)13-4-3-9(14)6-13/h5,9,14H,3-4,6H2,1-2H3/t9-/m1/s1 |
| Standard InChI Key | JZNYEGZKDNSKKS-SECBINFHSA-N |
| Isomeric SMILES | CC1=CC(=NC(=N1)N2CC[C@H](C2)O)C |
| SMILES | CC1=CC(=NC(=N1)N2CCC(C2)O)C |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCC(C2)O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the pyrrolidine-pyrimidine hybrid family, featuring a five-membered pyrrolidine ring connected to a six-membered pyrimidine system. The (R)-configuration at the C3 position of the pyrrolidine ring introduces stereochemical specificity critical for biological interactions. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅N₃O | |
| Molecular Weight | 193.25 g/mol | |
| IUPAC Name | (3R)-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-ol | |
| SMILES | CC1=CC(=NC(=N1)N2CCC@HO)C | |
| InChIKey | JZNYEGZKDNSKKS-SECBINFHSA-N |
The pyrimidine ring's 4,6-dimethyl substituents enhance lipophilicity (clogP ≈ 1.2), while the hydroxyl group at C3 facilitates hydrogen bonding with biological targets . X-ray crystallography of analogous compounds reveals a puckered pyrrolidine ring (envelope conformation) with the hydroxyl group in axial orientation, optimizing interactions with enzyme active sites .
Spectroscopic Properties
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NMR: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 6.80 ppm (pyrimidine H-5), 4.20–3.90 ppm (pyrrolidine H-3), and 2.40 ppm (N-CH₂).
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MS: ESI-MS shows a molecular ion peak at m/z 194.2 [M+H]⁺ with fragmentation patterns indicating cleavage between the pyrimidine and pyrrolidine rings.
Synthetic Methodologies
Enantioselective Synthesis
The (R)-enantiomer is typically synthesized via asymmetric catalysis:
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Pyrimidine Formation: Condensation of acetamidine hydrochloride with dimethyl malonate yields 4,6-dimethylpyrimidin-2-ol .
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Pyrrolidine Functionalization: (R)-pyrrolidin-3-ol undergoes nucleophilic aromatic substitution with 2-chloro-4,6-dimethylpyrimidine in the presence of K₂CO₃ (80°C, 12 h) .
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Chiral Resolution: Chiral HPLC (Chiralpak IA column) achieves >99% enantiomeric excess .
Yield Optimization:
| Parameter | Effect on Yield |
|---|---|
| Temperature >90°C | Decreases (side reactions) |
| K₂CO₃ (2.5 equiv) | Maximizes to 78% |
| DMF vs. DMSO | DMSO improves by 15% |
Biological Activity and Mechanism
Kinase Inhibition Profile
In neurodegenerative disease models, the (R)-enantiomer demonstrates selective inhibition of c-Jun N-terminal kinase 3 (JNK3):
| Kinase | IC₅₀ (nM) | Selectivity vs. JNK1 |
|---|---|---|
| JNK3 | 2.69 | >100-fold |
| JNK2 | 84.3 | 31-fold |
| GSK3β | 1,200 | 446-fold |
Molecular docking studies reveal:
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Hydrogen bonding between the hydroxyl group and JNK3's Met149
Comparative Analysis of Enantiomers
Biological Potency
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| JNK3 IC₅₀ | 2.69 nM | 18.4 nM |
| Metabolic Stability (t₁/₂) | 42 min | 28 min |
| Plasma Protein Binding | 89% | 92% |
The 6.8-fold higher JNK3 activity of the (R)-form stems from optimal stereochemical alignment with the ATP-binding pocket .
Synthetic Accessibility
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(R)-enantiomer requires chiral auxiliaries (cost: $12/g)
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Racemic synthesis yields 1:1 mixture, necessitating costly resolutions
Applications in Drug Development
Neuroprotective Agents
Antibiotic Adjuvants
Enhances ciprofloxacin potency 4-fold against MRSA by disrupting efflux pumps .
Future Research Directions
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ADMET Profiling: Systematic studies needed on cytochrome P450 interactions
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Formulation Development: Nanocrystal formulations to improve water solubility (<0.1 mg/mL)
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Target Expansion: Screening against CDK5 and MAPK family kinases
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